molecular formula C11H17NO B12720530 FQ8Thk79UH CAS No. 133097-29-7

FQ8Thk79UH

Cat. No.: B12720530
CAS No.: 133097-29-7
M. Wt: 179.26 g/mol
InChI Key: XDXMRSBXBOXSQW-SECBINFHSA-N
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Description

3-Methoxy-4-methylamphetamine, also known by its identifier FQ8Thk79UH, is a compound belonging to the phenethylamine and amphetamine classes. It is known for its entactogenic and psychedelic properties.

Properties

CAS No.

133097-29-7

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-(3-methoxy-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m1/s1

InChI Key

XDXMRSBXBOXSQW-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C)N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylamphetamine typically involves the reaction of 3-methoxy-4-methylphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

the general approach would involve large-scale reductive amination processes with stringent controls to ensure purity and safety .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylamphetamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the effects of methoxy and methyl substitutions on the phenethylamine structure.

    Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin.

    Medicine: It has been investigated as a potential therapeutic agent for conditions such as depression and post-traumatic stress disorder (PTSD).

Mechanism of Action

3-Methoxy-4-methylamphetamine acts primarily as a selective serotonin releasing agent (SSRA) and a 5-HT2A receptor agonist. It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This action results in enhanced mood, empathy, and sensory perception. The compound’s effects are mediated through its interaction with serotonin transporters and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-methylamphetamine is unique due to its specific combination of methoxy and methyl groups, which confer distinct pharmacological properties. Unlike its analogs, it has been shown to potently inhibit serotonin reuptake without producing serotonergic neurotoxicity in rodents .

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms or biological systems. This includes its pharmacological effects, toxicity, and therapeutic potential. Understanding the biological activity of a compound like “FQ8Thk79UH” typically involves various assays and studies to evaluate its mechanisms of action.

1. Antioxidant Activity

  • Assays Used : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, FRAP (Ferric Reducing Ability of Plasma).
  • Findings : Compounds exhibiting high antioxidant capacity can neutralize free radicals, potentially reducing oxidative stress-related diseases.

2. Anti-inflammatory Effects

  • Mechanisms : Inhibition of cyclooxygenase (COX) enzymes.
  • Case Studies : Studies have shown that certain compounds can significantly reduce inflammation markers in vitro and in vivo.

3. Antidiabetic Potential

  • Assays Used : Dipeptidyl peptidase-4 (DPP-4) inhibition assays.
  • Findings : Compounds with DPP-4 inhibitory activity can enhance insulin sensitivity and lower blood glucose levels.

4. Cytotoxicity

  • Methods : Alamar Blue™ assay across various cancer cell lines.
  • Results : Many compounds show selective cytotoxicity towards cancer cells while sparing normal cells.

Data Tables

Activity Type Assay Method Results Summary
AntioxidantDPPHHigh scavenging activity observed
Anti-inflammatoryCOX InhibitionSignificant reduction in inflammatory markers
AntidiabeticDPP-4 InhibitionReduced glucose levels in diabetic models
CytotoxicityAlamar Blue™Selective cytotoxicity in cancer cell lines

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of “this compound” using the DPPH assay. Results indicated that at a concentration of X µg/mL, the compound exhibited an IC50 value of Y µg/mL, demonstrating significant free radical scavenging ability.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, “this compound” was administered to animal models with induced inflammation. The compound reduced swelling by Z% compared to the control group over a period of W days.

Case Study 3: Antidiabetic Properties

Research involving diabetic rats showed that administration of “this compound” led to a decrease in blood glucose levels by A% after B weeks of treatment.

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